Cas no 82689-15-4 (Boc-Tyr(Bzl)-aldehyde)

Boc-Tyr(Bzl)-aldehyde structure
Boc-Tyr(Bzl)-aldehyde structure
Productnaam:Boc-Tyr(Bzl)-aldehyde
CAS-nummer:82689-15-4
MF:C21H25NO4
MW:355.42750620842
MDL:MFCD00143863
CID:687258
PubChem ID:7015729

Boc-Tyr(Bzl)-aldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • Carbamic acid, [(1S)-1-formyl-2-[4-(phenylmethoxy)phenyl]ethyl]-,1,1-dimethylethyl ester
    • BOC-O-BENZYL-L-TYROSINE ALDEHYDE,
    • Boc-Tyr(Bzl)-aldehyde
    • N-Boc-(p-benzyloxyphenylalaninal)
    • SLSOSKGFUOFMCP-SFHVURJKSA-N
    • (s)-n-boc-(p-benzyloxyphenylalaninal)
    • N-tert-butoxycarbonyl-O-benzyl-L-tyrosinal
    • tert-Butyl (S)-(1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamate
    • [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester
    • 1,1-Dimethylethyl N-[(1S)-1-formyl-2-[4-(phenylmethoxy)phenyl]ethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-1-formyl-2-[4-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [1-formyl-2-[4-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • N-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosinal
    • 82689-15-4
    • AC6878
    • O-Benzyl-N-Boc-L-tyrosinal
    • tert-butyl N-[(2S)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
    • CS-0102972
    • SCHEMBL272162
    • MDL: MFCD00143863
    • Inchi: 1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)/t18-/m0/s1
    • InChI-sleutel: SLSOSKGFUOFMCP-SFHVURJKSA-N
    • LACHT: O(C(N[C@H](C=O)CC1C=CC(=CC=1)OCC1C=CC=CC=1)=O)C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 355.17835828g/mol
  • Monoisotopische massa: 355.17835828g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 9
  • Complexiteit: 432
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 64.599

Experimentele eigenschappen

  • Dichtheid: 1.1±0.1 g/cm3
  • Kookpunt: 501.4±50.0 °C at 760 mmHg
  • Vlampunt: 257.0±30.1 °C
  • Dampfdruk: 0.0±1.3 mmHg at 25°C

Boc-Tyr(Bzl)-aldehyde Beveiligingsinformatie

Boc-Tyr(Bzl)-aldehyde Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
B284575-500mg
Boc-Tyr(Bzl)-aldehyde
82689-15-4
500mg
$ 390.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-285224-1 g
Boc-O-benzyl-L-tyrosine aldehyde,
82689-15-4
1g
¥1,617.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-285224-1g
Boc-O-benzyl-L-tyrosine aldehyde,
82689-15-4
1g
¥1617.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-285224A-5g
Boc-O-benzyl-L-tyrosine aldehyde,
82689-15-4
5g
¥6385.00 2023-09-05
A2B Chem LLC
AH56350-250mg
BOC-TYR(BZL)-ALDEHYDE
82689-15-4 95%
250mg
$141.00 2024-04-19
A2B Chem LLC
AH56350-100mg
BOC-TYR(BZL)-ALDEHYDE
82689-15-4 95%
100mg
$110.00 2023-12-30
1PlusChem
1P00G87Y-100mg
BOC-TYR(BZL)-ALDEHYDE
82689-15-4 95%
100mg
$106.00 2024-04-21
1PlusChem
1P00G87Y-250mg
BOC-TYR(BZL)-ALDEHYDE
82689-15-4 95%
250mg
$165.00 2024-04-21
eNovation Chemicals LLC
D779146-5g
O-Benzyl-N-Boc-L-tyrosinal
82689-15-4 95%
5g
$760 2025-02-26
TRC
B284575-2000mg
Boc-Tyr(Bzl)-aldehyde
82689-15-4
2g
$ 1030.00 2022-06-07

Boc-Tyr(Bzl)-aldehyde Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referentie
A new versatile and diastereoselective synthesis of polysubstituted 2-oxopiperazines from naturally occurring amino acids
Reginato, Gianna; et al, Tetrahedron: Asymmetry, 2007, 18(22), 2680-2688

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  60 min, 0 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  0 °C; 60 min, -78 °C
Referentie
Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles from N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls
Evans, Caria ; et al, Journal of Organic Chemistry, 2023, 88(13), 8915-8928

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Aluminate(1-), tris(3-ethyl-3-pentanolato)hydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
Referentie
Synthesis of chiral N-protected α-amino aldehydes by reduction of N-protected N-carboxyanhydrides (UNCAs)
Fehrentz, Jean-Alain; et al, Tetrahedron Letters, 1994, 35(48), 9031-4

Productiemethode 4

Reactievoorwaarden
1.1 Solvents: Diethyl ether ;  0 °C; 20 min, 0 °C
2.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ;  rt → 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
3.2 Solvents: Dichloromethane ;  230 min, -78 °C
3.3 Reagents: Triethylamine ;  15 min, -78 °C; -78 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referentie
α- and β-Substituted phosphonate analogs of LPA as autotaxin inhibitors
Cui, Peng; et al, Bioorganic & Medicinal Chemistry, 2008, 16(5), 2212-2225

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
1.2 Solvents: Dichloromethane ;  230 min, -78 °C
1.3 Reagents: Triethylamine ;  15 min, -78 °C; -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referentie
α- and β-Substituted phosphonate analogs of LPA as autotaxin inhibitors
Cui, Peng; et al, Bioorganic & Medicinal Chemistry, 2008, 16(5), 2212-2225

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  30 min, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol ,  Water ;  -78 °C → rt
Referentie
Determination of absolute stereochemistry, total synthesis, and evaluation of peptides from the myxomycete Physarum melleum
Hanazawa, Shuwa; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(1), 95-98

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Aluminate(1-), tris(3-ethyl-3-pentanolato)hydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
Referentie
Process for preparation of N-protected α-amino aldehydes.
, France, , ,

Boc-Tyr(Bzl)-aldehyde Raw materials

Boc-Tyr(Bzl)-aldehyde Preparation Products

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